molecular formula C13H13BrN2O2 B14875527 3-(4-Bromophenyl)-1-cyclopropylpiperazine-2,5-dione

3-(4-Bromophenyl)-1-cyclopropylpiperazine-2,5-dione

Cat. No.: B14875527
M. Wt: 309.16 g/mol
InChI Key: LEJZFKZFNJNIMV-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-cyclopropylpiperazine-2,5-dione is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1-cyclopropylpiperazine-2,5-dione typically involves the reaction of 4-bromobenzylamine with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product. The resulting intermediate is then cyclized to form the piperazine ring, followed by oxidation to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1-cyclopropylpiperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic aromatic substitution reactions often require the presence of a base, such as potassium carbonate, and are carried out in polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromophenyl)-1-cyclopropylpiperazine-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1-cyclopropylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, leading to antimicrobial effects. Additionally, its interaction with neurotransmitter receptors in the brain may contribute to its potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

3-(4-Bromophenyl)-1-cyclopropylpiperazine-2,5-dione can be compared with other similar compounds, such as:

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound also contains a bromophenyl group and exhibits similar biological activities.

    4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another bromophenyl derivative with potential antimicrobial and antifungal properties.

    2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A piperazine derivative with promising antibacterial activity.

The uniqueness of this compound lies in its specific structural features, such as the cyclopropyl group and the piperazine ring, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H13BrN2O2

Molecular Weight

309.16 g/mol

IUPAC Name

3-(4-bromophenyl)-1-cyclopropylpiperazine-2,5-dione

InChI

InChI=1S/C13H13BrN2O2/c14-9-3-1-8(2-4-9)12-13(18)16(10-5-6-10)7-11(17)15-12/h1-4,10,12H,5-7H2,(H,15,17)

InChI Key

LEJZFKZFNJNIMV-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CC(=O)NC(C2=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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